2-Chloroacetamide-d4

Descripción general

Descripción

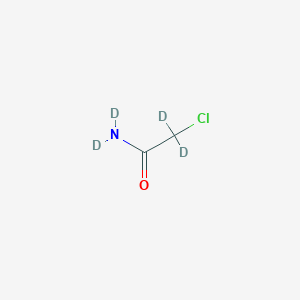

2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms in the molecule. The molecular formula of this compound is C2D4ClNO, and it has a molecular weight of 97.54 g/mol.

Métodos De Preparación

The synthesis of 2-Chloroacetamide-d4 typically involves the reaction of deuterated acetamide with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. The product is then purified through recrystallization or distillation .

Análisis De Reacciones Químicas

2-Chloroacetamide-d4 can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed to form deuterated acetic acid and deuterated amine in the presence of water and an acid or base catalyst.

Reduction: The compound can be reduced to form deuterated ethanolamine derivatives using reducing agents like lithium aluminum hydride.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Isotope Labeling:

- Purpose: 2-Chloroacetamide-d4 is primarily used as a labeled compound to trace chemical reactions and biological processes.

- Mechanism: The deuterium atoms allow for distinct detection methods, such as mass spectrometry, enabling researchers to monitor pathways and interactions within biological systems.

2. Pharmaceutical Research:

- Role: This compound is instrumental in developing deuterated drugs that exhibit improved pharmacokinetic profiles.

- Benefits: Deuterated compounds often show enhanced metabolic stability, which can lead to prolonged efficacy and reduced side effects compared to their non-deuterated counterparts.

3. Chemical Synthesis:

- Utility: It serves as an intermediate in synthesizing other deuterated compounds.

- Applications: These intermediates are valuable in both academic research and industrial applications, particularly in the development of new pharmaceuticals and agrochemicals.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

-

Neuroprotective Agent Development:

Research has explored derivatives of chloroacetamide compounds for neuroprotective effects. For instance, compounds synthesized from chloroacetamides were tested for their ability to protect neuronal cells from glutamate-induced toxicity, demonstrating potential therapeutic avenues for stroke treatment . -

Continuous Flow Synthesis:

In a study focusing on continuous flow synthesis methods, challenges were noted regarding the precipitation of 2-chloroacetamide during temperature fluctuations. This highlighted the importance of maintaining stable conditions during chemical reactions involving this compound to optimize yields .

Mecanismo De Acción

The mechanism of action of 2-Chloroacetamide-d4 involves its interaction with specific molecular targets, depending on the context of its use. In isotope labeling studies, the deuterium atoms in the compound allow researchers to track the movement and transformation of the molecule through various pathways. In pharmaceutical research, the presence of deuterium can alter the metabolic pathways of the drug, leading to changes in its pharmacokinetics and pharmacodynamics .

Comparación Con Compuestos Similares

2-Chloroacetamide-d4 can be compared with other deuterated and non-deuterated acetamide derivatives:

2-chloroacetamide: The non-deuterated counterpart, which lacks the stability and unique properties conferred by the deuterium atoms.

2-chloro-N,N-dimethylacetamide: A similar compound with different substituents on the nitrogen atom, leading to different chemical and physical properties.

Deuterated Acetamide: Another deuterated derivative, which lacks the chlorine atom, resulting in different reactivity and applications.

This compound stands out due to its unique combination of deuterium atoms and a chlorine substituent, making it valuable in specific research and industrial contexts.

Actividad Biológica

2-Chloroacetamide-d4 is a deuterated derivative of 2-chloroacetamide, characterized by its unique molecular formula . This compound has garnered attention due to its potential applications in various fields, including agriculture as a herbicide and in analytical chemistry as an internal standard due to its stable isotope nature. This article will explore the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and relevant research findings.

- Molecular Weight : Approximately 97.52 g/mol

- Boiling Point : Around 256 °C

- Applications : Used as a herbicide, biocide, and in analytical chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of chloroacetamide derivatives, including this compound. The compound has shown promising results against various bacterial strains and fungi.

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Methicillin-resistant S. aureus (MRSA) | Effective |

| Escherichia coli | Less effective |

| Candida albicans | Moderately effective |

Research indicates that the biological activity of chloroacetamides varies with the position of substituents on the phenyl ring, affecting their effectiveness against different pathogens. Compounds with halogenated substituents exhibited higher lipophilicity, facilitating better cell membrane penetration and antimicrobial action .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the amide group may participate in hydrogen bonding interactions with biological macromolecules, potentially influencing metabolic pathways. Additionally, studies suggest that it may inhibit very-long-chain fatty acid elongase, which could impact fatty acid metabolism in both plants and animals .

Study on Antimicrobial Efficacy

A comprehensive study evaluated twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides for their antimicrobial properties using quantitative structure-activity relationship (QSAR) analysis. The results demonstrated that compounds bearing specific substituents were particularly effective against Gram-positive bacteria and MRSA. Notably, compounds with para-substituted phenyl rings exhibited enhanced biological activity due to their favorable physicochemical properties .

Propiedades

IUPAC Name |

2-chloro-N,N,2,2-tetradeuterioacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4ClNO/c3-1-2(4)5/h1H2,(H2,4,5)/i1D2/hD2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIVSQZSERGHQP-BGOGGDMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(=O)N([2H])[2H])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481541 | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122775-20-6 | |

| Record name | Acetamide-N,N,2,2-d4, 2-chloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122775-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Microcide-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.